- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)
N,O-Diacetate Isoacyclovir structure
Product Name:N,O-Diacetate Isoacyclovir
Numéro CAS:91702-60-2
Le MF:C12H15N5O5
Mégawatts:309.278002023697
CID:3162289
Update Time:2023-11-22
N,O-Diacetate Isoacyclovir Propriétés chimiques et physiques
Nom et identifiant
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- Piscine à noyau: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- La clé Inchi: SJBOYFXLWONEHK-UHFFFAOYSA-N
- Sourire: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
Propriétés calculées
- Qualité précise: 309.10700
Propriétés expérimentales
- Le PSA: 131.95000
- Le LogP: 0.67700
N,O-Diacetate Isoacyclovir PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
| TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
| TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
| TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
| A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
Référence
- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40
Méthode de production 3
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
Référence
- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36
Méthode de production 4
Conditions de réaction
Référence
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
Méthode de production 5
Conditions de réaction
Référence
- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8
Méthode de production 6
Conditions de réaction
Référence
- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8
Méthode de production 7
Conditions de réaction
Référence
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5
Méthode de production 8
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
Référence
- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39
Méthode de production 9
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Référence
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7
Méthode de production 10
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
Référence
- Preparation of guanine derivatives, Poland, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
Référence
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796
Méthode de production 12
Conditions de réaction
Référence
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
Méthode de production 13
Conditions de réaction
Référence
- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920
Méthode de production 14
Conditions de réaction
Référence
- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419
Méthode de production 15
Conditions de réaction
Référence
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
Référence
- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11
Méthode de production 17
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Référence
- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
N,O-Diacetate Isoacyclovir Raw materials
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- N2,9-Diacetylguanine
- N2-Acetylguanine
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
- 2-Oxa-1,4-butanediol diacetate
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir Littérature connexe
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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